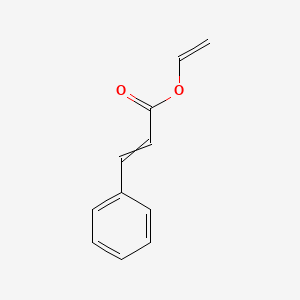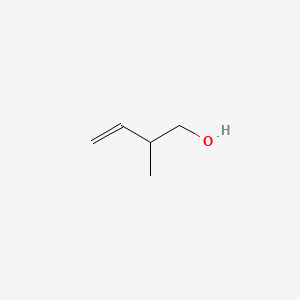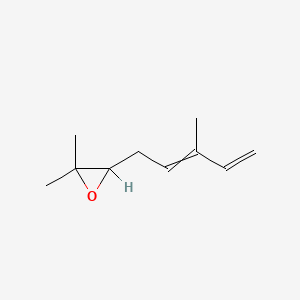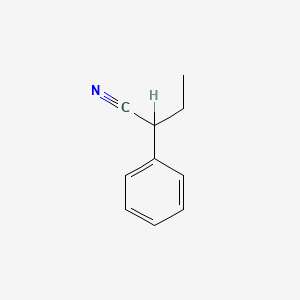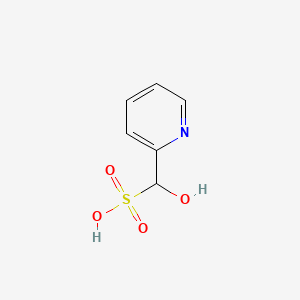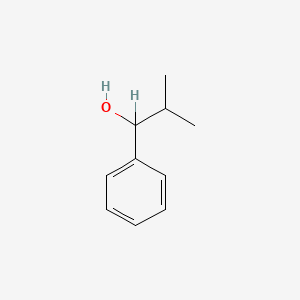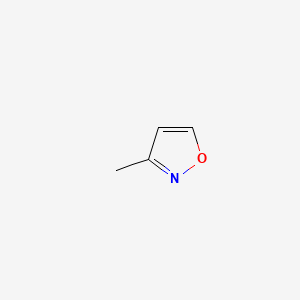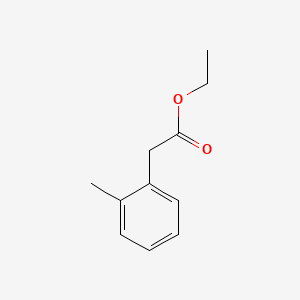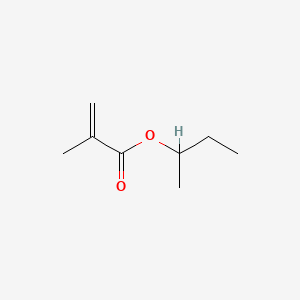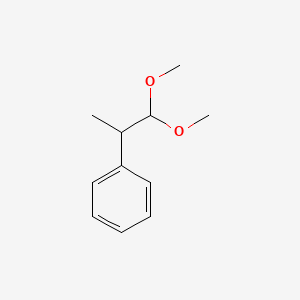
2-苯基丙醛二甲基缩醛
描述
2-Phenylpropionaldehyde dimethyl acetal, also known as 1,1-Dimethoxy-2-phenylpropane or Hydratropic aldehyde dimethyl acetal, is a chemical compound with the molecular formula CH3CH(C6H5)CH(OCH3)2 . It has a molecular weight of 180.24 .
Molecular Structure Analysis
The linear formula of 2-Phenylpropionaldehyde dimethyl acetal is CH3CH(C6H5)CH(OCH3)2 . This indicates that the molecule consists of a phenyl group (C6H5) attached to a propionaldehyde structure that has been modified by the addition of two methoxy groups (OCH3).Physical and Chemical Properties Analysis
2-Phenylpropionaldehyde dimethyl acetal has a refractive index of n20/D 1.493 (lit.), a boiling point of 100-101°C/12 mmHg (lit.), and a density of 0.992 g/mL at 25°C (lit.) .科学研究应用
食品工业:调味剂
2-苯基丙醛二甲基缩醛由于其令人愉悦的甜味、花香和柑橘味而被用作调味剂。 它包含在调味与提取物制造商协会 (FEMA) 列表中,并符合食品化学法典 (FCC) 标准 。其感官特性使其适合于增强各种食品产品的风味。
化妆品:香料成分
在化妆品中,该化合物有助于产品的香气特征。它赋予一种清新、绿色和花香的香气,在香水、乳液和其他个人护理用品中都是理想的。 该化合物的合成来源确保了批次之间香味特征的一致性 。
医药:药物研究
目前正在研究各种芳香化合物的药用用途。 2-苯基丙醛二甲基缩醛可以根据其化学结构和特性探索其潜在的治疗作用 。
材料科学:聚合物的合成
安全和危害
2-Phenylpropionaldehyde dimethyl acetal is classified as a combustible liquid. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
As an acetal, it is known to interact with various enzymes and proteins within the body .
Mode of Action
The mode of action of 2-Phenylpropionaldehyde dimethyl acetal involves its interaction with its targets. As an acetal, it can undergo hydrolysis under acidic conditions to form an aldehyde and two molecules of alcohol . This reaction is reversible, and the formation of the acetal can serve as a protective mechanism for the aldehyde group in the presence of strong nucleophiles .
Biochemical Pathways
Acetals, in general, are known to play a role in various biochemical processes, including serving as protecting groups for carbonyl compounds in organic synthesis .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed through the gastrointestinal tract following oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The hydrolysis of the acetal to form an aldehyde and two molecules of alcohol can have various effects depending on the specific context within the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylpropionaldehyde dimethyl acetal. For instance, the presence of acid can catalyze the hydrolysis of the acetal . Additionally, factors such as temperature, pH, and the presence of other substances can affect the stability and reactivity of the compound .
生化分析
Biochemical Properties
2-Phenylpropionaldehyde dimethyl acetal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the metabolic pathways of aromatic compounds. For instance, it can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. The interaction between 2-Phenylpropionaldehyde dimethyl acetal and these enzymes often involves the formation of intermediate compounds that can further participate in various biochemical reactions .
Cellular Effects
The effects of 2-Phenylpropionaldehyde dimethyl acetal on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, 2-Phenylpropionaldehyde dimethyl acetal can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-Phenylpropionaldehyde dimethyl acetal exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates. Additionally, 2-Phenylpropionaldehyde dimethyl acetal can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpropionaldehyde dimethyl acetal can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that prolonged exposure to 2-Phenylpropionaldehyde dimethyl acetal can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Phenylpropionaldehyde dimethyl acetal vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of 2-Phenylpropionaldehyde dimethyl acetal can cause oxidative stress and damage to cellular components, leading to adverse effects on organ function. It is important to determine the threshold dose that can be safely administered without causing significant harm .
Metabolic Pathways
2-Phenylpropionaldehyde dimethyl acetal is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of intermediate metabolites that can further participate in various biochemical reactions. These metabolic pathways often involve the oxidation and reduction of the compound, resulting in the production of different metabolites that can have distinct biological activities .
Transport and Distribution
Within cells and tissues, 2-Phenylpropionaldehyde dimethyl acetal is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. The distribution of 2-Phenylpropionaldehyde dimethyl acetal within the body can influence its overall biological activity and effects .
Subcellular Localization
The subcellular localization of 2-Phenylpropionaldehyde dimethyl acetal can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-Phenylpropionaldehyde dimethyl acetal is crucial for elucidating its precise mechanisms of action .
属性
IUPAC Name |
1,1-dimethoxypropan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOUDYPOSJJEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047109 | |
| Record name | Hydrotropic aldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid; Strong, warm, spicy aroma reminiscent of walnut | |
| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1456/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
111.00 to 112.00 °C. @ 12.00 mm Hg | |
| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1456/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.989-0.994 | |
| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1456/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
90-87-9 | |
| Record name | (2,2-Dimethoxy-1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrotropic aldehyde dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2,2-dimethoxy-1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrotropic aldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropionaldehyde-dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPIONALDEHYDE DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41WGL6C12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


